molecular formula C4H9ClN2 B2542954 1,2,3,6-Tetrahydropyridazine hydrochloride CAS No. 153893-90-4

1,2,3,6-Tetrahydropyridazine hydrochloride

Cat. No.: B2542954
CAS No.: 153893-90-4
M. Wt: 120.58
InChI Key: MNWGSMMXUDBWSM-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridazine hydrochloride is a heterocyclic compound with the molecular formula C4H9ClN2. It is a derivative of pyridazine and is often used as a building block in chemical synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Scientific Research Applications

1,2,3,6-Tetrahydropyridazine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Inhalation or contact with 1,2,3,6-Tetrahydropyridazine hydrochloride may irritate or burn skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrahydropyridazine hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridazine derivatives. For instance, the reduction of 1,2-dihydropyridazine using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,6-tetrahydropyridazine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6-Tetrahydropyridazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridazine derivatives.

    Reduction: Further reduction can lead to fully saturated piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This inhibition can affect metabolic pathways and cellular processes. Additionally, the compound can modulate receptor activity by binding to specific receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Its ability to form stable salts and derivatives makes it a valuable compound in both academic and industrial settings .

Properties

IUPAC Name

1,2,3,6-tetrahydropyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-4-6-5-3-1;/h1-2,5-6H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGSMMXUDBWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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